molecular formula C22H14ClNO3 B2511447 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1564281-09-9

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B2511447
CAS RN: 1564281-09-9
M. Wt: 375.81
InChI Key: UABRKOPHVNHEJG-PKNBQFBNSA-N
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Description

The compound of interest, 6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one, is a quinoline derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are synthesized through various methods and are characterized by their unique molecular structures, which contribute to their chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves the reaction of α-chloroimines with other compounds. For instance, the reaction of α-chloroimines with homophthalic anhydrides leads to the formation of isoquinoline ring systems, as seen in the synthesis of furo[3,4-c]isoquinolinediones and related compounds . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed, involving key steps such as Michael addition reactions, as seen in the synthesis of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often elucidated using techniques such as single crystal X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. For example, the structure of a related compound, (3E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-arylprop-2-en-1-ones, was determined using XRD and supported by density functional theory (DFT) calculations . These techniques provide detailed insights into the molecular geometry, electronic structure, and conformation of the molecules.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions due to their functional groups. The presence of a chloro substituent and an enoyl group in the compound suggests potential reactivity in nucleophilic substitution reactions and addition reactions, respectively. The specific chemical reactions of the compound are not described in the provided papers, but the reactivity can be inferred based on the functional groups present and the reactions observed in structurally related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. Techniques such as DFT calculations and spectroscopic methods (FTIR, NMR) are used to predict and confirm these properties. For instance, DFT calculations were used to investigate the electronic structure, chemical reactivity, and optical properties of (3E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-arylprop-2-en-1-ones . Similarly, the novel compound 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one was characterized by X-ray crystallography and DFT to study its molecular geometry, hyperpolarizability, and molecular electrostatic potential . These studies provide a comprehensive understanding of the behavior of quinoline derivatives in different chemical environments.

Scientific Research Applications

Antimalarial Activity

Compounds related to the chemical structure have been synthesized and evaluated for their antimalarial activity against P. falciparum. Certain derivatives showed promising antimalarial properties, suggesting potential for the development of new antimalarial agents (Alam et al., 2011).

Antimicrobial and Antifungal Screening

A novel series of derivatives incorporating similar structural motifs have been synthesized and evaluated for antibacterial and antifungal activity. The study demonstrated the compounds' potential as antimicrobial agents, highlighting the significance of the quinoline moiety in developing new therapeutic agents (Savaliya, 2022).

Anticancer Properties

Derivatives featuring similar structural characteristics have been identified as potential anticancer agents, with certain compounds exhibiting significant antiproliferative activities against various tumor cells in vitro. This research opens avenues for the development of novel anticancer drugs targeting specific molecular pathways (Zhang et al., 2019).

Anti-inflammatory and Antibacterial Properties

Further research into quinoline-attached furan-2(3H)-ones has revealed compounds with significant anti-inflammatory and antibacterial activities, offering reduced gastrointestinal toxicity and lipid peroxidation compared to standard treatments. This suggests their potential as safer therapeutic agents for treating inflammation and bacterial infections (Alam et al., 2011).

Anti-tuberculosis Activity

A one-pot synthesis approach led to the creation of compounds evaluated for their anti-tuberculosis activity, demonstrating the chemical framework's versatility in addressing various infectious diseases (Bai et al., 2011).

Mechanism of Action

properties

IUPAC Name

6-chloro-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-6H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13,15H/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZOGODDQDBWNE-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C3C2=CC(C=C3)Cl)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-3-[(2E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

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